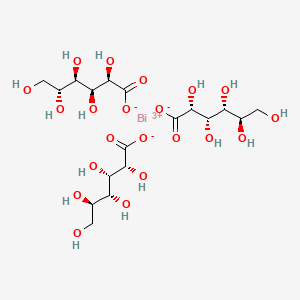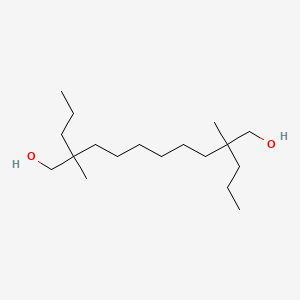
2,9-Dimethyl-2,9-dipropyl-1,10-decanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-2,9-dipropyl-1,10-decanediol is an organic compound with the molecular formula C18H38O2 . This compound is characterized by its two hydroxyl groups located at the 1 and 10 positions of the decane chain, with additional methyl and propyl groups at the 2 and 9 positions, respectively . It is a diol, meaning it contains two alcohol functional groups, which makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol typically involves multi-step organic reactions. One common method is the alkylation of decanediol with methyl and propyl groups. This can be achieved through Grignard reactions or Friedel-Crafts alkylation . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-2,9-dipropyl-1,10-decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,9-Dimethyl-2,9-dipropyl-1,10-decanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: Lacks the methyl and propyl groups, making it less hydrophobic.
2,9-Dimethyl-1,10-decanediol: Similar structure but without the propyl groups.
2,9-Dipropyl-1,10-decanediol: Similar structure but without the methyl groups.
Uniqueness
2,9-Dimethyl-2,9-dipropyl-1,10-decanediol is unique due to the presence of both methyl and propyl groups, which enhance its hydrophobicity and potentially its biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85018-64-0 |
|---|---|
Molecular Formula |
C18H38O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,9-dimethyl-2,9-dipropyldecane-1,10-diol |
InChI |
InChI=1S/C18H38O2/c1-5-11-17(3,15-19)13-9-7-8-10-14-18(4,16-20)12-6-2/h19-20H,5-16H2,1-4H3 |
InChI Key |
JEFKIPKXHPCULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCCCCC(C)(CCC)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



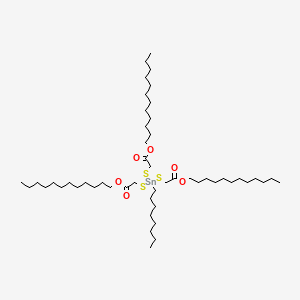

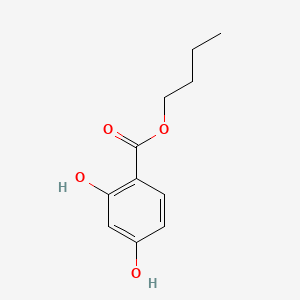
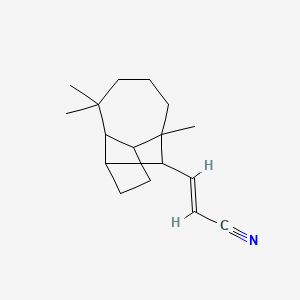
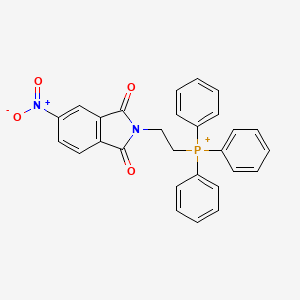
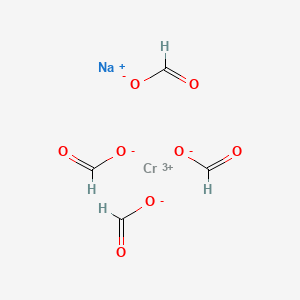

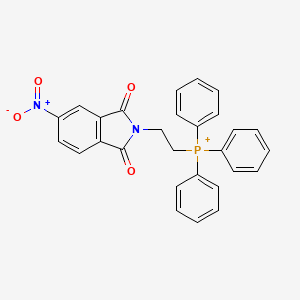
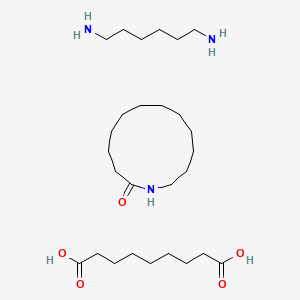
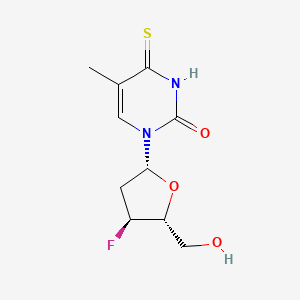
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

